molecular formula C9H10BrNO2 B1586395 Methyl 2-amino-5-bromo-3-methylbenzoate CAS No. 206548-14-3

Methyl 2-amino-5-bromo-3-methylbenzoate

Cat. No.: B1586395
CAS No.: 206548-14-3
M. Wt: 244.08 g/mol
InChI Key: NVJKMGDNYCDLGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-3-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-bromo-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in the presence of a catalyst, followed by nitration using nitric acid and sulfuric acid, and reduction using hydrogen gas over a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Hydrogen gas over a palladium catalyst or sodium borohydride can be used for reduction.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms of the compound.

Scientific Research Applications

Methyl 2-amino-5-bromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-bromo-3-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and amino groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-2-methoxybenzoate

Uniqueness

Methyl 2-amino-5-bromo-3-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its bromine atom and amino group provide versatile sites for chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 2-amino-5-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJKMGDNYCDLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376943
Record name methyl 2-amino-5-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206548-14-3
Record name Methyl 2-amino-5-bromo-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206548-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-bromo-3-methylbenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID90376943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-methylbenzoic acid methylester
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,4,6-Trimethyl-cyclotriboroxane (6.99 ml, 50.0 mmol) was added to a stirred suspension of methyl 2-amino-5-bromo-3-iodo-benzoate (Preparation #11a, 15.5 g, 43.6 mmol), [1,1′-bis(diphenylphosphino)-ferrocene)dichloropalladium(II) 1:1 complexed with dichloromethane (1.67 g, 2.05 mmol) and cesium carbonate (42.9 g, 132 mmol) in 1,4-dioxane (200 mL) under N2. After about 4 hours at about 90° C. additional 2,4,6-trimethyl-cyclotriboroxane (1.00 ml, 7.15 mmol) was added and the reaction was continued with heating for about 2 more hours. The reaction was cooled, filtered through a short pad of silica gel and concentrated to afford an oil. The crude product was purified by flash chromatography over silica gel using heptane:EtOAc (92:8) as the eluent to yield methyl 2-amino-5-bromo-3-methyl-benzoate (5.9 g, 55%) as a pale yellow solid; RP HPLC (Table 1, Method e) Rt=2.72, m/z: (MH)+ 244/246.
Quantity
6.99 mL
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15.5 g
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0 (± 1) mol
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catalyst
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1.67 g
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cesium carbonate
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42.9 g
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1 mL
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of methyl 2-amino-3-methylbenzoate (142.1 g, 0.843 mol, purity: 98% quantitative NMR) in 240 mL of H2O is gradually admixed at 30° C. with hydrogen bromide (48% of H2O, 149.2 g, 0.885 mol) added dropwise. The suspension obtained is admixed with hydrogen peroxide (30% in H2O, 105.1 g, 0.927 mol) added dropwise over 2 h, and the temperature is kept below 70° C. After 1 hour of subsequent stirring, NaHSO3 (39% in H2O, 33.7 g, 0.126 mol) is added a little at a time (peroxide test was negative). The suspension obtained is adjusted to pH7-8 with Na2CO3 (0.1 eq., 9.0 g, 0.084 mol), which is added a little at a time. Following filtration and drying in a vacuum drying cabinet, methyl 2-amino-5-bromo-3-methylbenzoate is isolated as a pale brown solid. Yield: 204.2 g, 97.7% of theory, purity: 98.5% quantitative NMR).
Quantity
142.1 g
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reactant
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149.2 g
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105.1 g
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33.7 g
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reactant
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[Compound]
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peroxide
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9 g
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240 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-bromo-3-methylbenzoic acid (3.0 g, 13 mmol) from Step A above in DMF was added cesium carbonate (6.4 g, 20 mmol) followed by iodomethane (0.8 ml, 13 mmol). The reaction was stirred at ambient temperature overnight. The mixture was washed with water and extracted with dichloromethane. The organic extract was dried (Na2SO4) and concentrated in vacuo to afford methyl 2-amino-5-bromo-3-methylbenzoate (3.2 g, 100%) as a grey solid: 1H NMR (500 MHz, CDCl3) δ 7.89 (d, J=2.4 Hz, 1H), 7.28 (d, J=2.1 Hz, 1H), 5.84 (brs, 2H), 3.87 (s, 3H), 2.15 (s, 3H); MS (ESI+) m/z 245 (M+H).
Quantity
3 g
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reactant
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cesium carbonate
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6.4 g
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reactant
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0 (± 1) mol
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0.8 mL
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Synthesis routes and methods V

Procedure details

2-Amino-5-bromo-3-methylbenzoic acid (5.0 g, 21.7 mmol) in dry DMF (35 mL) was stirred with Cs2CO3 (10.62 g, 32.6 mmol) at room temperature for 1 h under nitrogen. Iodomethane (3.4 g, 1.5 mL, 23.95 mmol) in dry DMF (7 ml) was added dropwise to the above stirring reaction mixture over a period of 30 min and continued the reaction for 24 h. Reaction mixture was diluted with water (200 mL) and stirred to observe hetergeneous suspension. The purple solid was collected by filtration and dried to obtain methyl 2-amino-5-bromo-3-methylbenzoate (4.72 g, 89%). 1H NMR (DMSO-d6): δ 7.67 (app d, 1H, J=2.1 Hz), 7.34 (s, 1H), 6.60 (s, 2H), 3.78 (s, 3H), 2.09 (s, 3H).LCMS: rt 7.98 min (A), purity 99%, MS (m/e) 245 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.62 g
Type
reactant
Reaction Step One
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Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
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7 mL
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solvent
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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